Introduction: The Structural Significance of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol
Introduction: The Structural Significance of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound, offering insights into spectral interpretation, the influence of its unique structural features, and a robust experimental protocol for data acquisition.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, is a derivative of significant interest due to its potential applications in drug discovery. Accurate structural characterization is paramount for understanding its chemical behavior and biological activity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework and the electronic environment of each atom.[1]
A critical aspect of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is its potential for keto-enol tautomerism. The pyrimidin-4-ol moiety can exist in equilibrium with its pyrimidin-4(3H)-one tautomer. The predominant form in solution is highly dependent on the solvent, temperature, and pH, which will be reflected in the NMR spectra.[2][3] This guide will primarily discuss the spectral features of the pyrimidin-4-ol form, while also considering the potential influence of the keto tautomer.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring and the 3,5-dimethylphenyl substituent. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the hydroxyl group.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H2 | 8.0 - 8.2 | Singlet (s) | 1H | - | Deshielded by two adjacent nitrogen atoms. |
| H5 | 6.5 - 6.7 | Singlet (s) | 1H | - | Shielded relative to H2 due to the influence of the hydroxyl group and distance from the second nitrogen. |
| H2', H6' | 7.0 - 7.2 | Singlet (s) | 2H | - | Aromatic protons on the dimethylphenyl ring, equivalent due to symmetry. |
| H4' | 6.8 - 7.0 | Singlet (s) | 1H | - | Aromatic proton on the dimethylphenyl ring, appearing as a singlet due to its meta position relative to the other ring protons. |
| -CH₃ | 2.3 - 2.5 | Singlet (s) | 6H | - | Protons of the two equivalent methyl groups on the phenyl ring.[4] |
| -OH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | - | Labile proton of the hydroxyl group, chemical shift is concentration and solvent dependent. May exchange with D₂O. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Molecular Structure and Carbon Numbering:
Caption: Molecular structure with carbon numbering.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 155 | Carbon between two nitrogen atoms, significantly deshielded. |
| C4 | 160 - 165 | Carbon attached to the hydroxyl group, deshielded. In the keto form, this would be a carbonyl carbon with a shift >170 ppm. |
| C5 | 105 - 110 | Shielded carbon of the pyrimidine ring. |
| C6 | 155 - 160 | Carbon attached to the dimethylphenyl group and a nitrogen atom, deshielded. |
| C1' | 135 - 140 | Quaternary carbon of the phenyl ring attached to the pyrimidine. |
| C2', C6' | 125 - 130 | Aromatic carbons ortho to the pyrimidine substituent. |
| C3', C5' | 138 - 142 | Aromatic carbons bearing the methyl groups.[5] |
| C4' | 120 - 125 | Aromatic carbon para to the pyrimidine substituent. |
| -CH₃ | 20 - 25 | Carbon atoms of the two equivalent methyl groups.[5] |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, the following experimental protocol is recommended.
Workflow for NMR Analysis:
Caption: A generalized workflow for NMR analysis.
4.1. Sample Preparation
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Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It will also allow for the observation of the exchangeable -OH proton.[6]
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Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆. For ¹³C NMR, a more concentrated sample of 20-30 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
4.2. NMR Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer and may need to be optimized.[1]
For ¹H NMR:
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Pulse Program: A standard one-pulse sequence (e.g., zg30).
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Spectral Width: -2 to 13 ppm.
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Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
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Number of Scans: 16-64, depending on the sample concentration.
For ¹³C NMR:
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Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with singlets for each carbon.
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Spectral Width: 0 to 200 ppm.
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Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
4.3. Data Processing
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Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
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Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
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Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
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Integration (¹H NMR): The area under each signal is integrated to determine the relative number of protons.
Conclusion: A Predictive Yet Powerful Analysis
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol. The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and data from analogous structures. The presence of keto-enol tautomerism is a key consideration that can significantly influence the observed spectra, and the choice of solvent is critical in this regard. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data for this and similar pyrimidine derivatives. While this guide offers a thorough theoretical framework, experimental verification remains the gold standard for unequivocal structural elucidation.
References
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Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. Available from: [Link]
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Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Publishing. Available from: [Link]
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Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). Der Pharma Chemica. Available from: [Link]
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Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters - ACS Publications. Available from: [Link]
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3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]
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Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available from: [Link]
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1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available from: [Link]
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Proton NMR Table. Michigan State University Department of Chemistry. Available from: [Link]
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Tables For Organic Structure Analysis. Available from: [Link]
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IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
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